N-benzylhydrazine-1,2-dicarbothioamide
Description
Properties
Molecular Formula |
C9H12N4S2 |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-benzyl-3-(carbamothioylamino)thiourea |
InChI |
InChI=1S/C9H12N4S2/c10-8(14)12-13-9(15)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,12,14)(H2,11,13,15) |
InChI Key |
YJUCEFSSIIAPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Benzylhydrazine Preparation : Benzylhydrazine is synthesized by reacting benzyl chloride with hydrazine hydrate in aqueous potassium carbonate (40°C, 82% yield).
- Thiocarbonylation : Benzylhydrazine (1 eq) is treated with CS₂ (2 eq) in ethanol containing sodium hydroxide (2 eq) at 0–5°C. The mixture is stirred for 6–8 hours, followed by acidification with HCl to precipitate the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purification | Recrystallization (EtOH/H₂O) |
| Characterization | ¹H NMR (DMSO-d₆): δ 9.65 (s, NH), 7.35–7.25 (m, Ar-H) |
Mechanistic Insights
The base deprotonates benzylhydrazine, enabling nucleophilic attack on CS₂. Sequential proton transfer and elimination yield the dicarbothioamide (Figure 1):
$$
\text{Bz-NH-NH}2 + 2\,\text{CS}2 \xrightarrow{\text{NaOH}} \text{Bz-NH-C(=S)-NH-C(=S)-SH} \xrightarrow{\text{H}^+} \text{Bz-NH-C(=S)-NH-C(=S)-NH}_2
$$
Ethyl Chloroformate-Mediated Coupling
An alternative route employs ethyl chloroformate as an activating agent for benzylhydrazine prior to thiocarbonylation.
Stepwise Procedure
- Activation : Benzylhydrazine (1 eq) reacts with ethyl chloroformate (1.1 eq) in dry THF at 0°C to form a mixed carbonate intermediate.
- Thioamide Formation : The intermediate is treated with ammonium thiocyanate (2 eq) in refluxing ethanol for 12 hours.
Optimization Notes :
- Excess thiocyanate ensures complete conversion.
- Yields improve with anhydrous conditions (85% yield).
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advances utilize polymer-supported bases to simplify purification. For example, polystyrene-bound dimethylaminopyridine (PS-DMAP) facilitates thiocarbonylation in dichloromethane at room temperature.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| CS₂/NaOH | 70–75 | 90 | Cost-effective | Requires careful pH control |
| Ethyl Chloroformate | 85 | 95 | High reproducibility | Toxic reagent (chloroformate) |
| Solid-Phase | 78–82 | 95 | Simplified purification | Higher reagent costs |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Industrial-scale synthesis faces challenges in CS₂ handling due to volatility. Continuous flow reactors with in-situ CS₂ generation improve safety and efficiency.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal studies confirm a planar hydrazine core with dihedral angles of 172° between thioamide groups.
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 60% while maintaining yields (~80%).
Biocatalytic Approaches
Preliminary studies explore lipase-mediated thiocarbonylation in ionic liquids, though yields remain low (35–40%).
Industrial Applications and Patents
Patent US20150126734A1 highlights the use of N-benzylhydrazine-1,2-dicarbothioamide as a ligand in palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzylhydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the thioamide groups to amines or other reduced forms.
Substitution: The hydrazine and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the hydrazine or thioamide moieties.
Scientific Research Applications
N-benzylhydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing nitrogen and sulfur atoms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or require modulation of specific biochemical pathways.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing oxidative stress and cellular redox balance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-benzylhydrazine-1,2-dicarbothioamide with key analogs:
Key Observations :
- Lipophilicity : The benzyl and phenyl substituents increase lipophilicity, enhancing cell membrane penetration compared to the polar parent compound .
- Bioactivity : N-Benzyl derivatives exhibit superior antimicrobial activity compared to N-phenyl analogs, likely due to optimized steric and electronic effects .
- Synthetic Flexibility: N,N’-disubstituted derivatives (e.g., bis(benzyl) or diphenyl) require multi-step alkylation, whereas monosubstituted analogs are synthesized in fewer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
